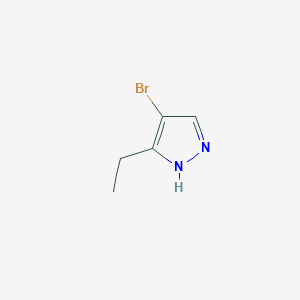

4-Bromo-3-ethyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIWUPJCGOTRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502741 | |

| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-79-6 | |

| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 4-Bromo-3-ethyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide well-founded estimations of its characteristics and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

The structure of this compound is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position and an ethyl group at the 3-position. The presence of a proton on one of the nitrogen atoms gives rise to tautomerism.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇BrN₂ |

| Canonical SMILES | CCC1=NN=C(Br)C1 |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Note: The InChI Key and CAS Number are not available as this compound is not widely cataloged. The SMILES string represents one of the possible tautomers.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from known data for structurally similar compounds such as 4-bromo-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Reference Compounds |

| Molecular Weight | 175.03 g/mol | (Calculated) |

| Melting Point | 70 - 80 °C | 4-bromo-1H-pyrazole (93-96 °C)[1], 4-bromo-3-methyl-1H-pyrazole (solid)[2] |

| Boiling Point | > 200 °C | 4-bromo-1H-pyrazole (250-260 °C)[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of pyrazole derivatives |

| Appearance | White to off-white crystalline solid | Common appearance of similar pyrazoles[1] |

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from a suitable 1,3-diketone, followed by bromination.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Ethyl-1H-pyrazole

-

To a solution of 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-ethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 3-ethyl-1H-pyrazole (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of similar compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 12.0 - 13.0 | br s | - |

| CH (pyrazole ring) | 7.5 - 7.8 | s | - |

| CH₂ (ethyl group) | 2.5 - 2.8 | q | ~7.5 |

| CH₃ (ethyl group) | 1.1 - 1.3 | t | ~7.5 |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=C (C3, pyrazole ring) | 145 - 150 |

| C=C (C5, pyrazole ring) | 130 - 135 |

| C-Br (C4, pyrazole ring) | 95 - 100 |

| CH₂ (ethyl group) | 20 - 25 |

| CH₃ (ethyl group) | 12 - 15 |

Solvent: CDCl₃ or DMSO-d₆

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.[4][5]

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch | 1550 - 1620 | Medium |

| C=C stretch | 1450 - 1550 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6][7]

Mass Spectrometry

Predicted Fragmentation:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 174 and 176 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragments: Loss of Br (M-79/81), loss of the ethyl group (M-29), and fragmentation of the pyrazole ring.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum over a suitable m/z range.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.[9][10]

Potential Applications in Research and Drug Development

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6][11] this compound, as a functionalized pyrazole, serves as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful for introducing further diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12] This makes it a valuable intermediate for the development of novel therapeutic agents in areas including oncology, inflammation, and infectious diseases.[13]

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The outlined protocols offer a starting point for researchers to produce and validate the properties of this compound, paving the way for its use in synthetic and medicinal chemistry programs. The unique combination of the pyrazole core, a reactive bromine handle, and an ethyl substituent makes it a promising scaffold for the development of novel chemical entities.

References

- 1. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

- 2. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. emory.edu [emory.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Microdroplet Mass Spectrometry Enables Extremely Accelerated Pepsin Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole and its N-methylated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-ethyl-1H-pyrazole, with a primary focus on its N-methylated analog, 4-Bromo-3-ethyl-1-methyl-1H-pyrazole, due to the limited availability of a specific CAS number for the former. The N-methylated compound is a key derivative with documented properties and is commercially available. This document details its chemical properties, synthesis, and potential applications relevant to the fields of chemical research and drug development.

Chemical Identification and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its N-methylated counterpart is well-documented. The properties of this analog provide valuable insights into the chemical nature of this class of pyrazoles.

Table 1: Physicochemical Properties of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

| Property | Value | Reference |

| CAS Number | 61592-32-3 | [1] |

| Molecular Formula | C₆H₉BrN₂ | |

| Molecular Weight | 189.05 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C6H9BrN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 | |

| InChI Key | FYLFWBNPLFJESH-UHFFFAOYSA-N | |

| SMILES | BrC1=CN(C)N=C1CC |

Synthesis of Substituted Pyrazoles

The synthesis of substituted pyrazoles can be achieved through various established methodologies. A general and widely applicable method involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

A common route to synthesize the pyrazole ring is the reaction of a β-diketone with hydrazine hydrate. For the synthesis of this compound, a potential precursor would be a 2-bromo-1-ethyl-1,3-diketone.

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate β-diketone in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The N-methylation of a pyrazole can be achieved using a methylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: The N-unsubstituted pyrazole is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: A base, such as sodium hydride (NaH), is added portionwise at 0°C to deprotonate the pyrazole nitrogen.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Logical Workflow for Synthesis

The logical progression from starting materials to the final N-methylated pyrazole product is illustrated in the following diagram.

Caption: General Synthesis Workflow

Potential Applications in Drug Development

Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical drugs. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound and its derivatives valuable building blocks in medicinal chemistry.

The pyrazole core is a key pharmacophore in a number of approved drugs with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound could be explored to generate novel compounds with potential therapeutic applications.

Signaling Pathway Diagram (Hypothetical)

Given that pyrazole derivatives are known to inhibit various protein kinases, a hypothetical signaling pathway diagram illustrates how a derivative of this compound could potentially act as a kinase inhibitor in a cancer-related pathway.

Caption: Hypothetical Kinase Inhibition

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-3-substituted-1H-pyrazoles

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-3-methyl-1H-pyrazole. Detailed experimental protocols for these spectroscopic techniques are also included.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromo-3-methyl-1H-pyrazole.

Table 1: 1H NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 (broad) | Singlet | N-H |

| 7.55 | Singlet | C5-H |

| 2.29 | Singlet | CH3 |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C3 |

| 131.0 | C5 |

| 94.8 | C4 |

| 11.1 | CH3 |

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole

| Wavenumber (cm-1) | Assignment |

| 3150-2800 (broad) | N-H stretching |

| 2920 | C-H stretching (methyl) |

| 1550 | C=N stretching |

| 1450 | C=C stretching |

| 1050 | C-Br stretching |

Table 4: Mass Spectrometry Data for 4-Bromo-3-methyl-1H-pyrazole [1]

| m/z | Relative Intensity | Assignment |

| 160/162 | High | [M]+ (Molecular ion peak with bromine isotopes) |

| 81 | Moderate | [M-Br]+ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3, in a clean NMR tube.[2] The solution must be free of any particulate matter.

-

1H NMR Spectroscopy: The 1H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.[3] The chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.[4]

-

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer, typically with broadband proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[5][6][7] The chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

-

FT-IR (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm-1.[8][9]

-

Attenuated Total Reflectance (ATR-IR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[8][10] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.[8]

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[14] The detector records the abundance of each ion, generating a mass spectrum.[14]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for chemical structure elucidation using spectroscopic methods.

References

- 1. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 14. rroij.com [rroij.com]

Navigating the Physicochemical Landscape of 4-Bromo-3-ethyl-1H-pyrazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 4-Bromo-3-ethyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular substituted pyrazole is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on structurally related compounds and provides detailed experimental protocols for their determination.

Physicochemical Properties: An Overview

Substituted pyrazoles form a cornerstone in medicinal chemistry, with their utility often dictated by their physicochemical properties. This compound, with its bromine and ethyl substitutions, is anticipated to exhibit solubility and stability profiles characteristic of small, moderately polar heterocyclic molecules. The pyrazole ring itself imparts a degree of aromaticity and the capacity for hydrogen bonding, while the bromo and ethyl groups contribute to its lipophilicity.

Solubility Profile

The solubility of a compound is a critical parameter influencing its biological activity and formulation development. Based on the general behavior of pyrazole derivatives, this compound is expected to have limited solubility in aqueous media and greater solubility in organic solvents.[1][2] The solubility is influenced by factors such as the polarity of the solvent and temperature.[1]

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic bromo and ethyl groups are likely to limit solubility in polar water.[1][2] |

| Methanol | Soluble | The polarity of methanol is suitable for dissolving moderately polar pyrazole derivatives.[1][3][4] |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many pyrazole compounds.[1][3][4] |

| Acetone | Soluble | The aprotic polar nature of acetone can effectively solvate the pyrazole ring.[1] |

| Dichloromethane | Soluble | The non-polar nature of dichloromethane is expected to solubilize the lipophilic parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

-

Perform the experiment in triplicate for each solvent.

Stability Profile

Understanding the stability of a pharmaceutical compound is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[8] Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[9][10]

Table 2: Forced Degradation Conditions for this compound Stability Testing (ICH Guidelines)

| Stress Condition | Reagent/Condition | Typical Duration |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days at RT or elevated temp (50-70 °C)[8][11] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days at RT or elevated temp (50-70 °C)[8][11] |

| Oxidative Degradation | 3-30% H₂O₂ | Up to 24 hours at room temperature[12] |

| Thermal Degradation | 60-80 °C (Solid state) | Up to 14 days[11] |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Minimum 1.2 million lux hours and 200 watt hours/m²[8][11] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to develop and validate stability-indicating analytical methods.[8]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of base before analysis. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).[8]

-

Basic Hydrolysis: Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and neutralize with an equivalent amount of acid.[8]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70 °C. Withdraw samples at various time points for analysis.

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.[13] A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A mass spectrometer can be coupled with the HPLC to identify the mass of the degradation products. For structural elucidation of major degradation products, they can be isolated using preparative HPLC and characterized by NMR and mass spectrometry.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. boldchem.com [boldchem.com]

- 4. Page loading... [guidechem.com]

- 5. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijcpa.in [ijcpa.in]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijcrt.org [ijcrt.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

The Reactivity of the Bromine Atom in 4-Bromo-3-ethyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-3-ethyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The C4-bromine atom serves as a valuable synthetic handle for a wide array of cross-coupling and functionalization reactions, enabling the synthesis of diverse pyrazole derivatives. This document details the key transformations, provides experimental protocols, and presents quantitative data for these reactions, primarily drawing from studies on closely related 3-alkyl-4-bromopyrazoles where data for the specific title compound is not available.

Introduction to the Reactivity of 4-Bromopyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, and the ability to functionalize it at various positions is of paramount importance.[1] The bromine atom at the C4 position of the pyrazole ring is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic nature of the pyrazole ring and the presence of substituents. The ethyl group at the C3 position in this compound is an electron-donating group, which can subtly influence the reactivity of the C-Br bond.

This guide will focus on the following key reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Heck Reaction

-

Stille Coupling

-

-

Copper-Catalyzed Coupling Reactions:

-

Ullmann Coupling

-

-

Other Key Transformations:

-

Lithiation and Metal-Halogen Exchange

-

Nucleophilic Aromatic Substitution

-

Data Presentation: Reactivity of 4-Bromo-3-alkyl-1H-pyrazoles

The following tables summarize quantitative data for various reactions of 4-bromo-3-alkyl-1H-pyrazoles, which serve as valuable reference points for predicting the reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazoles [2]

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |

| 2 | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |

| 4 | 3,5-Dimethylphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |

| 5 | Thiophene-2-boronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 |

Data for 4-bromo-1H-pyrazole. P1 is an XPhos-derived precatalyst.[2]

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles [3][4]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | P4 (1) | L4 (1) | LHMDS | THF | 50 | 12 | 85 |

| 2 | 4-Methoxyaniline | P4 (1) | L4 (1) | LHMDS | THF | 50 | 12 | 88 |

| 3 | 4-(Trifluoromethyl)aniline | P4 (2) | L4 (2) | LHMDS | THF | 80 | 12 | 75 |

| 4 | Morpholine | P4 (2) | L4 (2) | LHMDS | THF | 80 | 12 | 78 |

| 5 | Piperidine (on N-trityl-4-bromopyrazole) | Pd(dba)₂ (10) | tBuDavePhos (20) | KHMDS | Toluene | 90 | 24 | 60 |

Data for unprotected 4-bromo-1H-pyrazole (entries 1-4) and N-trityl protected 4-bromopyrazole (entry 5). P4 and L4 are specific Buchwald precatalyst and ligand, respectively.[3][4]

Table 3: Sonogashira Coupling of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [5]

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 85 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 78 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 65 |

| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | Dioxane | 110 | 90 |

| 5 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98 |

Optimization data for a closely related substituted pyrazole.[5]

Experimental Protocols

The following are generalized experimental protocols for key reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos, 1.2-6 mol%), and a base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.5 equiv).[3][4] Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl pyrazole.[3][4]

General Procedure for Sonogashira Coupling

A reaction flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., DMF, THF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at a temperature ranging from room temperature to 80 °C until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv), an alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated to 100-140 °C for 12-48 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated. Purification by column chromatography yields the 4-alkenyl-pyrazole product.

General Procedure for Stille Coupling

To a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and an organostannane reagent (1.1-1.3 equiv). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial. The reaction mixture is heated under an inert atmosphere at 80-120 °C for 6-24 hours. After completion, the reaction is cooled and may be treated with a fluoride solution (e.g., KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is worked up by extraction with an organic solvent. The crude product is purified by column chromatography.

General Procedure for Ullmann-type Coupling

A mixture of this compound (1.0 equiv), a nucleophile (e.g., a phenol or an alcohol, 1.2-2.0 equiv), a copper catalyst (e.g., CuI, CuO, or Cu powder, 10-50 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and optionally a ligand (e.g., L-proline or 1,10-phenanthroline, 20-100 mol%) in a high-boiling solvent (e.g., DMF, DMSO, or pyridine) is heated at 120-180 °C for 12-48 hours.[7] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Lithiation and Metal-Halogen Exchange

To a solution of N-protected this compound (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere is added a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equiv) dropwise. The reaction is stirred at low temperature for a period of time (e.g., 30-60 minutes) to allow for the metal-halogen exchange to occur. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles of key cross-coupling reactions and a general workflow for the functionalization of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Caption: General workflow for the functionalization of this compound.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide range of functionalized pyrazole derivatives. The C4-bromine atom readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, as well as lithiation-based functionalization. While specific quantitative data for this exact molecule is limited in the literature, the extensive data available for analogous 4-bromopyrazoles provides a strong foundation for predicting its reactivity and for the development of robust synthetic protocols. This guide serves as a valuable resource for researchers in drug discovery and materials science, enabling the strategic design and synthesis of novel pyrazole-containing compounds.

References

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Ullmann Reaction [organic-chemistry.org]

Electronic effects of substituents on the 4-Bromo-3-ethyl-1H-pyrazole ring

An In-depth Technical Guide to the Electronic Effects of Substituents on the 4-Bromo-3-ethyl-1H-pyrazole Ring

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in drug design.[4][5] Understanding the electronic effects of substituents on the pyrazole ring is paramount for modulating a molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[2][6]

This technical guide provides a detailed examination of the electronic landscape of the this compound core. While specific experimental data for this exact substitution pattern is limited in publicly available literature, this document extrapolates from established principles of physical organic chemistry and the extensive research on related pyrazole derivatives. We will explore how the interplay of inductive and resonance effects of the inherent bromo and ethyl groups, as well as additional substituents, can be harnessed to fine-tune the molecular properties for applications in drug discovery and development.

The Electronic Landscape of the this compound Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like and can donate a proton, while the other (N2) is pyridine-like and acts as a proton acceptor, rendering the unsubstituted ring amphoteric.[4][5] The electronic nature of the this compound ring is determined by the cumulative effects of its substituents.

-

4-Bromo Substituent : The bromine atom at the C4 position exerts a dual electronic influence. It is strongly electronegative, withdrawing electron density from the ring through the sigma bonds (a negative inductive effect, -I). Simultaneously, its lone pair electrons can participate in pi-conjugation with the aromatic system, donating electron density (a positive resonance effect, +R).[7] For halogens, the inductive effect typically outweighs the resonance effect, resulting in an overall deactivation of the ring towards electrophilic substitution compared to unsubstituted pyrazole.

-

3-Ethyl Substituent : The ethyl group at the C3 position is a weak electron-donating group (EDG) primarily through a positive inductive effect (+I). It pushes electron density into the pyrazole ring, slightly increasing its reactivity.

-

1H-Tautomerism : The presence of a proton on one of the nitrogen atoms allows for annular tautomerism. The position of this proton can be influenced by the electronic nature of other substituents on the ring.[6][8] For the purpose of this guide, we will consider the 1H-tautomer as the primary species.

The combination of a deactivating bromo group and a weakly activating ethyl group creates a unique electronic environment. The overall electron density of the ring is reduced, and the acidity of the N1 proton is expected to be higher than that of 3-ethyl-1H-pyrazole due to the electron-withdrawing nature of the bromine atom.

Quantitative Analysis of Substituent Effects: The Hammett Equation

To quantify the electronic influence of various substituents, the Hammett equation provides a well-established linear free-energy relationship.[9]

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.

-

K₀ or k₀ is the constant for the unsubstituted ring.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect. Positive values indicate electron-withdrawing groups (EWGs), while negative values denote electron-donating groups (EDGs).

-

ρ (rho) is the reaction constant , which measures the susceptibility of a particular reaction to the electronic effects of substituents.[9]

Below is a table of Hammett constants for common substituents relevant to drug design.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.06 | -0.16 | Weakly Donating (+I) |

| -CH₂CH₃ | -0.06 | -0.15 | Weakly Donating (+I) |

| -Br | 0.40 | 0.23 | Withdrawing (-I > +R) |

| -Cl | 0.37 | 0.22 | Withdrawing (-I > +R) |

| -F | 0.34 | 0.05 | Withdrawing (-I > +R) |

| -OH | 0.10 | -0.36 | Donating (+R > -I) |

| -OCH₃ | 0.11 | -0.24 | Donating (+R > -I) |

| -NH₂ | -0.04 | -0.66 | Strongly Donating (+R) |

| -NO₂ | 0.73 | 0.78 | Strongly Withdrawing (-I, -R) |

| -CN | 0.62 | 0.67 | Strongly Withdrawing (-I, -R) |

| -C(=O)CH₃ (Acetyl) | 0.38 | 0.50 | Withdrawing (-I, -R) |

| -SO₂CH₃ (Mesyl) | 0.68 | 0.72 | Strongly Withdrawing (-I, -R) |

Data adapted from Schwarzenbach et al. and other sources.[10]

Predictive Analysis of Additional Substituents on the this compound Ring

Further functionalization, typically at the N1 or C5 positions, can significantly alter the molecule's properties. The following table summarizes the predicted effects of introducing various substituents.

| Position | Substituent Type | Example Substituents | Predicted Impact on Ring Electronics & Properties |

| N1 | Alkyl (EDG) | -CH₃, -CH₂CH₃ | Increases electron density and basicity of the N2 atom. Eliminates N-H acidity and hydrogen bond donor capability. |

| N1 | Aryl (EWG) | -Phenyl, -Pyridyl | Delocalizes the N1 lone pair, decreasing electron density in the pyrazole ring and reducing N2 basicity. |

| N1 | Acyl (EWG) | -C(=O)CH₃ | Strongly withdraws electron density, significantly reducing N2 basicity and making the ring less susceptible to electrophilic attack. |

| C5 | EDG | -NH₂, -OH, -OCH₃ | Increases electron density, making the ring more reactive. Decreases the acidity of the N1 proton. |

| C5 | EWG | -NO₂, -CN, -CF₃ | Decreases electron density, making the ring less reactive. Increases the acidity of the N1 proton, facilitating deprotonation. |

Visualizing Synthetic and Analytical Frameworks

The following diagrams, rendered using the DOT language, illustrate key logical and experimental workflows for studying substituted pyrazoles.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. global.oup.com [global.oup.com]

Potential Biological Targets for 4-Bromo-3-ethyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the potential biological targets of derivatives of the specific core, 4-bromo-3-ethyl-1H-pyrazole. While direct experimental evidence for this exact scaffold remains limited in publicly accessible literature, this document summarizes the known biological activities of closely related pyrazole-containing compounds. This information provides a foundational basis for identifying and exploring potential therapeutic targets for novel this compound derivatives. The primary therapeutic areas where these derivatives are anticipated to show activity include oncology, neurodegenerative disorders, and inflammatory conditions. This guide presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key signaling pathways to aid researchers in the design and development of new chemical entities based on this core structure.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The pyrazole ring system serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets, including enzymes, receptors, and signaling pathways. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of physicochemical properties and biological activity.

This guide specifically addresses the potential of this compound as a core structure for the development of novel therapeutics. The presence of a bromine atom at the 4-position and an ethyl group at the 3-position is anticipated to influence the molecule's steric and electronic properties, thereby affecting its interaction with biological macromolecules. While comprehensive studies on this specific scaffold are not extensively reported, by examining the biological activities of structurally similar pyrazole derivatives, we can infer potential targets and therapeutic applications.

Potential Biological Targets and Therapeutic Areas

Based on the analysis of structurally related pyrazole derivatives, the following biological targets and therapeutic areas are proposed for this compound derivatives.

Oncology

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrazole derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.

Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazole derivatives have been identified as potent kinase inhibitors.

-

Human Kinase β (IKK-β): A 4-bromo-4'-chloro pyrazoline analog of curcumin has been shown to target IKK-β, a key kinase in the NF-κB signaling pathway, which is often constitutively active in cancer cells. Molecular docking studies suggest that the bromo-substituted pyrazoline ring plays a crucial role in binding to the kinase domain.

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been investigated as inhibitors of CDKs, which are critical for cell cycle progression. For instance, certain pyrazole analogs have demonstrated inhibitory activity against CDK2, suggesting a potential mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

-

Haspin Kinase: Fused pyrazole systems, such as 8-bromo-1-ethyl-pyrazolo[3,4-g]isoquinolines, have been evaluated as inhibitors of Haspin kinase, an enzyme essential for mitosis. While the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition in this specific scaffold, it highlights that substituted pyrazoles can be tailored to target mitotic kinases.

Some 1H-pyrazole-3-carboxamide derivatives have been shown to exhibit anticancer activity through direct interaction with DNA. These compounds can bind to the minor groove of DNA and, in some cases, induce DNA cleavage, leading to apoptotic cell death in cancer cells.

Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Pyrazole derivatives have emerged as potential therapeutic agents for these conditions due to their neuroprotective and enzyme-inhibiting properties.

Inhibition of cholinesterases, particularly AChE, is a key therapeutic strategy for Alzheimer's disease. Certain pyrazole-containing scaffolds have demonstrated inhibitory activity against both AChE and BChE, suggesting their potential to improve cholinergic neurotransmission in the brain.

One derivative containing the 4-bromo-5-ethyl-1H-pyrazole moiety, 4-(4-bromo-5-ethyl-1H-pyrazole-3-carbonyl)-1-cyclopropylpiperazin-2-one, has been identified as a potential selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs widely used in the treatment of depression and anxiety disorders, suggesting a potential application for this compound derivatives in neuropsychiatric disorders.

Inflammatory Diseases

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and autoimmune disorders. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins. While specific studies on this compound derivatives as COX inhibitors are lacking, this remains a highly probable target based on the activities of other pyrazole-containing compounds.

Other Potential Targets

-

Liver Alcohol Dehydrogenase: The simpler core, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting a potential, albeit less explored, therapeutic avenue for derivatives of this scaffold.

-

Antimicrobial and Antioxidant Activity: Preliminary information on this compound-5-carboxylic acid suggests potential antimicrobial and antioxidant properties, indicating that derivatives of this core could be explored for the treatment of infectious diseases or conditions associated with oxidative stress.

Quantitative Data

Due to the limited availability of published research specifically on this compound derivatives, the following table summarizes quantitative data for structurally related pyrazole compounds to provide a reference for potential activity ranges.

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| 8-Bromo-1-ethyl-pyrazolo[3,4-g]isoquinolines | Haspin Kinase | Kinase Inhibition Assay | 23% inhibition at 1 µM | N/A |

| 4-Bromo-4'-chloro pyrazoline analog of curcumin | Human Kinase β (IKK-β) | In silico docking | Docking Score: -11.534 kcal/mol | N/A |

| Pyrazole-based compounds | CDK2 | Enzyme Inhibition Assay | IC50 values in the low micromolar range | N/A |

| 1H-Pyrazole-3-carboxamide derivatives | DNA | DNA Binding Assay | K(pym-5) = 1.06×10(5) M(-1) | N/A |

Note: The data presented above is for structurally related compounds and should be considered as indicative of potential activity for this compound derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the validation of biological targets and the determination of compound efficacy. The following are generalized methodologies for key experiments relevant to the potential targets of this compound derivatives.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Methodology:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of a compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Methodology:

-

Reagents and Materials: AChE or BChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer, and test compound.

-

Procedure: a. In a 96-well plate, add the enzyme, DTNB, and phosphate buffer. b. Add the test compound at various concentrations. c. Pre-incubate the mixture for a short period. d. Initiate the reaction by adding the substrate (ATCI or BTCI). e. Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the potential biological targets of this compound derivatives.

The Discovery and Synthesis of 4-Bromo-3-ethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of 4-Bromo-3-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established methodologies for the functionalization of the pyrazole core. This guide outlines a plausible and efficient synthetic pathway, details the necessary experimental protocols, and presents expected analytical data based on structurally related compounds. The information herein is intended to serve as a technical resource for researchers engaged in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical applications.

Introduction

Pyrazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of the pyrazole ring is crucial for its pharmacological profile. The title compound, this compound, possesses a strategic combination of a reactive bromine atom at the 4-position, amenable to further functionalization via cross-coupling reactions, and an ethyl group at the 3-position, which can influence lipophilicity and steric interactions with biological targets. This guide details a proposed two-step synthesis for this valuable building block.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary steps:

-

Synthesis of the Precursor: Formation of 3-ethyl-1H-pyrazole from a suitable starting material.

-

Regioselective Bromination: Introduction of a bromine atom at the 4-position of the pyrazole ring.

The proposed reaction scheme is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 3-ethyl-1H-pyrazole

Principle: The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of 3-ethyl-1H-pyrazole, 1,3-hexanedione would be the ideal starting material. However, a more readily available starting material is pentan-2,4-dione which would yield 3,5-dimethylpyrazole. A plausible alternative synthesis of 3-ethyl-1H-pyrazole would involve the reaction of ethyl propionylacetate with hydrazine. For the purpose of this guide, we will detail a general procedure for the synthesis of a 3-alkyl-pyrazole which can be adapted.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-hexanedione (1 equivalent).

-

Add ethanol as a solvent (approximately 5-10 mL per gram of dione).

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-ethyl-1H-pyrazole.

Regioselective Bromination to this compound

Principle: The electron-rich pyrazole ring readily undergoes electrophilic substitution. The 4-position is generally the most reactive site for such substitutions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Procedure:

-

In a fume hood, dissolve 3-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform, dichloromethane, or acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system) to yield this compound.

Quantitative Data

As no specific literature detailing the discovery of this compound is available, the following table presents expected and analogous quantitative data based on similar substituted pyrazoles found in the literature.

| Property | Expected Value / Range | Notes |

| Molecular Formula | C₅H₇BrN₂ | |

| Molecular Weight | 175.03 g/mol | |

| Appearance | White to off-white solid | Based on similar 4-bromopyrazoles. |

| Melting Point | 80 - 100 °C | Estimated based on related compounds. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.7 (s, 1H, H5), 2.6-2.8 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) | Chemical shifts are approximate. The NH proton will be a broad singlet, typically downfield. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 145-150 (C3), 90-95 (C4), 130-135 (C5), 20-25 (CH₂), 12-15 (CH₃) | Chemical shifts are approximate. |

| Mass Spectrometry (EI) | m/z 174, 176 ([M]⁺, isotopic pattern for Br) | Expected molecular ion peaks. |

| Infrared (KBr, cm⁻¹) | 3100-3300 (N-H stretch), 2850-3000 (C-H stretch), 1500-1600 (C=N, C=C stretch) | Typical vibrational frequencies for a pyrazole ring. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By following the detailed experimental protocols, researchers can reliably produce this versatile intermediate. The provided quantitative data, based on analogous compounds, offers a valuable reference for the characterization of the final product. The strategic placement of the ethyl and bromo substituents makes this compound a promising scaffold for the development of novel bioactive molecules in the pharmaceutical and agrochemical industries. Further research into the applications of this and related pyrazoles is warranted to explore their full potential.

A Technical Guide to the Safety, Handling, and Properties of 4-Bromo-3-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 4-Bromo-3-ethyl-1H-pyrazole is not widely documented in publicly available safety databases. The following information has been compiled and extrapolated from data on structurally related brominated pyrazole derivatives. All procedures should be conducted with a thorough, compound-specific risk assessment under the supervision of qualified personnel.

Compound Identification and Physical Properties

This section outlines the basic identifiers and physical characteristics of this compound and its close analogs. Quantitative data, where not available for the specific compound, is taken from well-documented related pyrazoles.

| Property | Data | Source Compound |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₇BrN₂ | - |

| Molecular Weight | 175.03 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Solid (predicted) | General Pyrazoles |

| Melting Point | 93-96 °C | 4-Bromopyrazole[1] |

| Boiling Point | 250-260 °C | 4-Bromopyrazole[1] |

| Form | Solid, powder, or crystals | Analogs[1][2][3] |

Hazard Identification and Safety

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.[4][5][6][7]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | H302: Harmful if swallowed.[4][5] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4][5] |

| Skin Corrosion / Irritation | GHS07 | H315: Causes skin irritation.[4][6][7] |

| Serious Eye Damage / Irritation | GHS07 | H319: Causes serious eye irritation.[4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335: May cause respiratory irritation.[4][6][7] |

Precautionary Statements Summary:

-

Response (P-codes): P302+P352, P304+P340, P305+P351+P338, P312[5]

-

Storage (P-codes): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8][9]

-

Disposal (P-codes): Dispose of contents/container to an approved waste disposal plant.[8][9]

Safe Handling and Emergency Procedures Workflow

Proper handling is critical to minimize exposure. The following workflow outlines the necessary steps for safe laboratory use, from preparation to disposal.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[6][9]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or long-sleeved clothing.[5][9]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][11]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

Experimental Protocol: General Synthesis

Required Materials:

-

3-Ethyl-2,4-pentanedione (or equivalent 1,3-diketone)

-

Hydrazine hydrate or a substituted hydrazine

-

N-Bromosuccinimide (NBS) or N-Bromosaccharin (NBSac)[12]

-

Silica-supported sulfuric acid (catalyst)[12]

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)

The following diagram illustrates the logical flow of this synthetic approach.

Detailed Methodology:

-

Preparation: According to reported procedures for similar syntheses, prepare silica-supported sulfuric acid as the catalyst.[12]

-

Reaction Setup: In a mortar and pestle, combine the 1,3-diketone (1 mmol), hydrazine (1 mmol), and a catalytic amount of silica-supported sulfuric acid (e.g., 0.01 g).[12]

-

Condensation: Grind the mixture at room temperature. The reaction is typically monitored for the formation of the pyrazole intermediate.

-

Bromination: Once the initial condensation is complete, add the brominating agent (e.g., N-Bromosaccharin, 1 mmol) to the mixture and continue grinding.

-

Workup: After the reaction is complete (as determined by TLC), add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude residue should be purified, typically by column chromatography on silica gel, to yield the pure 4-bromopyrazole derivative.[12]

Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.[10]

-

Conditions to Avoid: Avoid exposure to moisture, excess heat, and the formation of dust.[6][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[6][10]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][8]

References

- 1. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-BROMO-3-PHENYL-1H-PYRAZOLE CAS#: 13808-65-6 [m.chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.dk [fishersci.dk]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. echemi.com [echemi.com]

- 12. scielo.org.mx [scielo.org.mx]

Tautomeric Forms of 4-Bromo-3-ethyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 4-Bromo-3-ethyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of pyrazole chemistry and presents data from closely related analogs to predict its behavior. This document is intended to serve as a valuable resource for researchers working with substituted pyrazoles in drug discovery and development.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two tautomeric forms in solution, resulting from the migration of a proton between the two nitrogen atoms. This dynamic equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as by the solvent and the physical state (solution versus solid-state).[1]

For an unsymmetrically substituted pyrazole such as this compound, two distinct tautomers are possible: This compound (Tautomer A) and 4-Bromo-5-ethyl-1H-pyrazole (Tautomer B) .

Predicted Tautomer Stability

Studies on similarly substituted 4-bromopyrazoles suggest that the tautomer with the substituent at the 3-position is generally more stable.[1] For this compound, this would imply that Tautomer A (this compound) is likely the predominant form in solution. The electronic and steric effects of the ethyl and bromo substituents will ultimately govern the precise equilibrium ratio.

Spectroscopic Data of Analogous Compounds

The following tables summarize spectroscopic data for compounds structurally related to the tautomers of this compound. This data can be used to predict the characteristic spectral features of each tautomer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the position of the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃ (based on analogs)

| Proton | Tautomer A (this compound) | Tautomer B (4-Bromo-5-ethyl-1H-pyrazole) |

| H5/H3 | ~7.5 - 7.8 | ~7.5 - 7.8 |

| -CH₂- | ~2.6 - 2.8 | ~2.9 - 3.1 |

| -CH₃ | ~1.2 - 1.4 | ~1.3 - 1.5 |

| NH | Broad signal, ~10-13 | Broad signal, ~10-13 |

Note: The chemical shift for the pyrazole ring proton (H5 in Tautomer A, H3 in Tautomer B) is expected to be a singlet. The ethyl group protons will appear as a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃) group.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃ (based on analogs)

| Carbon | Tautomer A (this compound) | Tautomer B (4-Bromo-5-ethyl-1H-pyrazole) |

| C3 | ~148 - 152 | ~138 - 142 |

| C4 | ~95 - 100 | ~95 - 100 |

| C5 | ~128 - 132 | ~140 - 145 |

| -CH₂- | ~18 - 22 | ~25 - 29 |

| -CH₃ | ~12 - 15 | ~12 - 15 |

Note: The chemical shifts of C3 and C5 are significantly different between the two tautomers and are the most diagnostic signals for determining the major tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the N-H stretching vibrations, which are influenced by hydrogen bonding and the tautomeric form.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound